molecular formula C12H11NO3 B561494 6-Ethoxyquinoline-2-carboxylic acid CAS No. 104116-70-3

6-Ethoxyquinoline-2-carboxylic acid

Cat. No.: B561494
CAS No.: 104116-70-3
M. Wt: 217.224
InChI Key: XDFMALMAIWXTNC-UHFFFAOYSA-N
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Description

6-Ethoxyquinoline-2-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with an ethoxy group (-OC₂H₅) at position 6 and a carboxylic acid (-COOH) at position 2. The quinoline core’s conjugated π-system enables electron-rich interactions, making it valuable in organic electronics and pharmaceutical design . The carboxylic acid group facilitates further derivatization, such as esterification or amide formation, enhancing its utility as a synthetic intermediate . Its applications span pharmaceuticals, materials science, and fine chemical production, as highlighted by companies offering custom synthesis and API development .

Properties

CAS No.

104116-70-3

Molecular Formula

C12H11NO3

Molecular Weight

217.224

IUPAC Name

6-ethoxyquinoline-2-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-16-9-4-6-10-8(7-9)3-5-11(13-10)12(14)15/h3-7H,2H2,1H3,(H,14,15)

InChI Key

XDFMALMAIWXTNC-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2)C(=O)O

Synonyms

Quinaldic acid, 6-ethoxy- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

6-Methoxyquinoline Derivatives

  • Example: Methyl 6-methoxy-2-arylquinoline-4-carboxylate ().
  • Methoxy derivatives are studied as P-glycoprotein inhibitors, suggesting ethoxy analogs may exhibit modified bioactivity due to increased steric bulk and lipophilicity .

6-Hydroxyquinoline-2-carboxylic Acid

  • Synthesis: Prepared via demethylation of 6-methoxyquinoline using oxidizing agents like 3-chlorobenzoperoxoic acid .
  • Key Differences : The hydroxyl (-OH) group enhances polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability compared to ethoxy derivatives .

6-Chloro Substituents

  • Example: 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid ().
  • Key Differences: Chloro (-Cl) is electron-withdrawing, reducing electron density in the quinoline ring. This contrasts with ethoxy’s electron-donating nature, which may enhance π-π stacking in organic electronics .

6-Sulfamoyl Derivatives

  • Example: 6-[(4-Ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic acid ().

Carboxylic Acid Position Variations

Position 4 Carboxylic Acid

  • Example: 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid ().
  • Impact: Position 4 carboxylic acid may reduce conjugation with the quinoline ring compared to position 2, affecting electronic properties and intermolecular interactions .

Position 3 Carboxylic Acid

  • Example: 6-Chloro-2-methylquinoline-3-carboxylic acid ().
  • Impact : Alters acidity (pKa) and derivative formation pathways, influencing biological activity and synthetic utility .

Multi-Substituted Derivatives

4-Ethoxy-6,7-dimethoxy-quinoline-2-carboxylic acid () features alkoxy groups at positions 4, 6, and 7, enhancing lipophilicity and steric complexity. This contrasts with the simpler substitution pattern of 6-ethoxy-2-carboxylic acid, which may prioritize synthetic accessibility .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Key Properties/Applications Reference
6-Ethoxyquinoline-2-carboxylic acid Ethoxy (6), COOH (2) Pharmaceutical intermediate, materials
Methyl 6-methoxyquinoline-4-carboxylate Methoxy (6), COOCH₃ (4) P-glycoprotein inhibition
6-Hydroxyquinoline-2-carboxylic acid Hydroxy (6), COOH (2) Precursor for sulfonation/alkylation
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-COOH Cl (6), COOH (4) Organic electronics
4-Ethoxy-6,7-dimethoxy-quinoline-2-COOH Ethoxy (4), dimethoxy (6,7) High lipophilicity, custom synthesis

Research Findings and Implications

  • Biological Activity : Methoxy derivatives’ role as P-glycoprotein inhibitors suggests ethoxy analogs may require optimization for steric compatibility in drug design .
  • Safety : Ethoxy compounds likely exhibit lower toxicity than chloro derivatives, which require stringent handling protocols .

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